molecular formula C11H14BrNO B8262960 2-(4-Bromo-2-methylphenyl)-N-ethylacetamide

2-(4-Bromo-2-methylphenyl)-N-ethylacetamide

Cat. No.: B8262960
M. Wt: 256.14 g/mol
InChI Key: KRCJXYPUYKRAFZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-N-ethylacetamide is a chemical compound characterized by its bromo-substituted aromatic ring and an ethylacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenyl)-N-ethylacetamide typically involves the following steps:

  • Bromination: The starting material, 2-methylbenzene, undergoes bromination to introduce the bromo group at the para position, forming 4-bromo-2-methylbenzene.

  • Acetylation: The brominated compound is then acetylated using acetic anhydride to form 2-(4-bromo-2-methylphenyl)acetic acid.

  • Amidation: Finally, the acetic acid derivative is converted to the amide by reacting with ethylamine under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-methylphenyl)-N-ethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different aromatic compound.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(4-bromo-2-methylphenyl)acetic acid.

  • Reduction: 2-(2-methylphenyl)-N-ethylacetamide.

  • Substitution: 2-(4-hydroxy-2-methylphenyl)-N-ethylacetamide or 2-(4-amino-2-methylphenyl)-N-ethylacetamide.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-N-ethylacetamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in studying enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-methylphenyl)-N-ethylacetamide exerts its effects involves binding to specific molecular targets and pathways. The bromo group enhances the compound's reactivity, allowing it to interact with enzymes and receptors. The ethylacetamide moiety plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Bromo-2-methylphenyl)-N-ethylacetamide is compared with other similar compounds to highlight its uniqueness:

  • 2-(4-Chloro-2-methylphenyl)-N-ethylacetamide: Similar structure but with a chlorine atom instead of bromine.

  • 2-(4-Bromo-2-ethylphenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group at the ortho position.

  • 2-(4-Bromo-2-methylphenyl)-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group in the amide.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-13-11(14)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJXYPUYKRAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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